20-Fold Higher Binding Affinity for Benzodiazepine Receptors Compared to Diazepam
In competitive radioligand binding studies using [³H]diazepam, DN-2327 demonstrated approximately 20-fold higher affinity for benzodiazepine receptors than diazepam itself [1]. Furthermore, unlike diazepam and classical benzodiazepines whose binding affinity is enhanced by the presence of GABA, the binding affinity of DN-2327 was not enhanced by GABA, indicating a distinct conformational coupling between the allosteric benzodiazepine binding site and the chloride channel domain [1].
| Evidence Dimension | Binding affinity for benzodiazepine receptors (competitive displacement of [³H]diazepam) |
|---|---|
| Target Compound Data | DN-2327: approximately 20-fold higher affinity than diazepam (exact Ki not reported in primary study) |
| Comparator Or Baseline | Diazepam: reference compound; binding affinity not enhanced by GABA for DN-2327, whereas GABA enhancement is characteristic of diazepam |
| Quantified Difference | ~20-fold higher affinity for DN-2327 vs diazepam; GABA shift: present for diazepam, absent for DN-2327 |
| Conditions | In vitro radioligand binding assay using rat brain membranes; [³H]diazepam as radioligand |
Why This Matters
This binding profile confirms that procurement of DN-2327, rather than diazepam, is essential for studies requiring a high-affinity benzodiazepine site ligand with GABA-independent binding characteristics.
- [1] Wada T, Nakajima R, Kurihara E, Narumi S, Masuoka Y, Goto G, Saji Y, Fukuda N. Pharmacologic characterization of a novel non-benzodiazepine selective anxiolytic, DN-2327. Jpn J Pharmacol. 1989;49(3):337-349. PMID: 2568511. View Source
